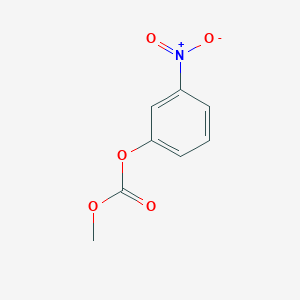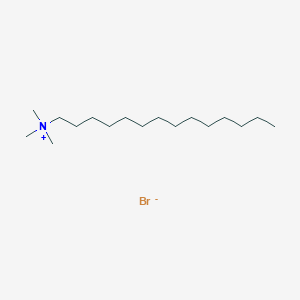
Cetrimid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Myristyltrimethylammoniumbromid wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, die Dynamin-GTPase-Aktivität zu hemmen, häufig verwendet. Zu seinen wichtigsten Anwendungen gehören:
Chemie: Wird verwendet, um die Mechanismen der Endozytose und anderer zellulärer Prozesse zu untersuchen, an denen Dynamin beteiligt ist.
Biologie: Wird in der Forschung zu zellulärem Transport, Membrandynamik und Signaltransduktion eingesetzt.
Industrie: Wird bei der Entwicklung neuer Medikamente und als Forschungswerkzeug in der Wirkstoffforschung eingesetzt
Wirkmechanismus
Myristyltrimethylammoniumbromid übt seine Wirkung aus, indem es die Pleckstrin-Homologie-Domäne von Dynamin angreift und so seine Interaktion mit Phospholipiden hemmt. Diese Hemmung verhindert die GTPase-Aktivität von Dynamin, die für die Membranverengung und -spaltung während der Endozytose unerlässlich ist. Daher blockiert Myristyltrimethylammoniumbromid effektiv die rezeptorvermittelte Endozytose und die Endozytose von synaptischen Vesikeln .
Wirkmechanismus
Target of Action
Cetrimide, also known as Myristyltrimethylammonium bromide, is an antiseptic that primarily targets bacterial cells . It is particularly effective against gram-positive bacteria and some gram-negative bacteria .
Mode of Action
Cetrimide is a cationic surfactant. It destroys or damages the bacterial cell membrane by lowering its surface tension . This leads to microbial protein denaturation, which results in its antiseptic action . Similarly, Myristyltrimethylammonium bromide enhances biomass harvesting and pigment extraction from microalgae .
Biochemical Pathways
The primary biochemical pathway affected by cetrimide involves the disruption of the bacterial cell membrane. By lowering the surface tension of the cell membrane, cetrimide causes the release of cellular contents, leading to cell death .
Result of Action
The result of cetrimide’s action is the effective killing of bacteria, making it a useful antiseptic . It is used in various applications such as antiseptic agents, diagnostic tests, topical formulations, and dental treatment . Myristyltrimethylammonium bromide enhances the efficiency of biomass harvesting and pigment extraction from microalgae .
Biochemische Analyse
Biochemical Properties
Cetrimide acts as a cationic detergent, reducing surface tension at the point of contact and has precipitant, complexing, and denaturing effects on bacterial membrane proteins . It inhibits the growth of many microorganisms while allowing certain species like Pseudomonas aeruginosa to develop typical colonies .
Cellular Effects
Cetrimide affects membrane permeability, allowing ‘leaking’ of essential cell constituents leading to cell death . It is used as a skin antiseptic and disinfectant prescribed for seborrhoeic dermatitis and wound cleansing .
Molecular Mechanism
Cetrimide is a quaternary ammonium cation whose salts are used as antiseptics . It is a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression . It induces β-cell apoptosis through multiple mechanisms such as activation of extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress, and inhibition of Akt .
Temporal Effects in Laboratory Settings
In laboratory settings, Cetrimide is used as a selective medium for the isolation of Pseudomonas aeruginosa . Over time, it has been observed that Cetrimide inhibits the growth of many microorganisms whilst allowing Pseudomonas aeruginosa to develop typical colonies .
Dosage Effects in Animal Models
In animal models, Cetrimide has been shown to inhibit the intestinal absorption of substances such as D-glucose, methionine, and sodium butyrate . At toxic dose levels, paralysis of the respiratory muscles leads to dyspnoea and cyanosis. Central nervous system depression may also occur .
Metabolic Pathways
The metabolic pathways of Cetrimide are not well-studied. It is known that Cetrimide has a chemical structure similar to that of acetyl choline. It is a partial agonist and has depolarising muscle relaxant activities .
Transport and Distribution
It is known that Cetrimide is a quaternary ammonium cation, which suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Given its role as an antiseptic and its interactions with cellular membranes, it is likely that Cetrimide interacts with various subcellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Myristyltrimethylammoniumbromid wird durch eine Reaktion zwischen Myristylbromid und Trimethylamin synthetisiert. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform unter Rückflussbedingungen statt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt .
Industrielle Produktionsverfahren
Die industrielle Produktion von Myristyltrimethylammoniumbromid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Das Produkt wird häufig mit großtechnischen Chromatographietechniken gereinigt und unter trockenen Bedingungen gelagert, um die Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Myristyltrimethylammoniumbromid unterliegt aufgrund des Vorhandenseins des Bromidions hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Hydroxidionen oder Amine. Die Reaktionen finden typischerweise in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur statt.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden. Diese Reaktionen erfordern in der Regel saure oder basische Bedingungen.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, oft in wasserfreien Lösungsmitteln.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Die Hauptprodukte sind in der Regel die substituierten Ammoniumverbindungen.
Oxidationsreaktionen: Die Produkte können oxidierte Formen der Alkylkette umfassen.
Reduktionsreaktionen: Die Produkte sind in der Regel reduzierte Formen der Ammoniumverbindung.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Octadecyltrimethylammoniumbromid (OcTMAB): Ein weiterer Dynamin-Inhibitor mit einem ähnlichen Wirkmechanismus.
Dodecyltrimethylammoniumbromid (DoTMAB): Eine verwandte Verbindung mit ähnlichen hemmenden Wirkungen auf Dynamin
Einzigartigkeit von Myristyltrimethylammoniumbromid
Myristyltrimethylammoniumbromid ist einzigartig aufgrund seiner hohen Spezifität für Dynamin I und Dynamin II, was es zu einem wertvollen Werkzeug für die Untersuchung von Dynamin-vermittelten Prozessen macht. Seine Fähigkeit, die Dynamin-Aktivität reversibel zu hemmen, ohne akute Zellschäden zu verursachen, erhöht seine Nutzbarkeit in der Forschung weiter .
Eigenschaften
IUPAC Name |
trimethyl(tetradecyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRFDZFCGOPDTD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-92-0 (Parent) | |
| Record name | Tetradonium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0044367 | |
| Record name | Tetradonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cetrimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tetradonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17410 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1119-97-7, 8044-71-1 | |
| Record name | Tetradecyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradonium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cetrimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8483H94W1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cetrimide exert its antimicrobial effect?
A: Cetrimide, a quaternary ammonium compound (QAC), acts as a cationic surfactant. [, , , , , , ] It disrupts the cell membrane of microorganisms by interacting with phospholipids, leading to increased permeability and leakage of cellular contents, ultimately causing cell lysis. [, , , ] This mechanism is effective against a broad spectrum of bacteria and fungi. [, , ]
Q2: Are there differences in cetrimide's efficacy against various microorganisms?
A: Yes, research suggests varying sensitivities to cetrimide among different microorganisms. For instance, while cetrimide effectively inhibits Enterococcus faecalis, studies have shown that achieving complete eradication of E. faecalis biofilms on dentin discs, even at its minimum bactericidal concentration (MBC), can be challenging. [] This highlights the importance of considering biofilm formation in clinical settings.
Q3: Does antibiotic resistance in bacteria affect their susceptibility to cetrimide?
A: Studies on antibiotic-resistant Escherichia coli and Staphylococcus aureus indicate that acquired antibiotic resistance does not necessarily translate to resistance against cetrimide. [, ] This makes cetrimide a potentially valuable disinfectant, particularly in hospital settings where antibiotic-resistant strains are prevalent.
Q4: Does the concentration of cetrimide influence its effect on bacterial cells?
A: Yes, studies utilizing transmission electron microscopy have demonstrated that the ultrastructural changes cetrimide induces in bacteria are both dose and time-dependent. [] Higher concentrations and longer exposure times lead to more pronounced damage to the cell wall and cytoplasmic membrane. [, ]
Q5: What is the chemical structure and molecular formula of cetrimide?
A: Cetrimide is a mixture of quaternary ammonium compounds, primarily consisting of tetradecyltrimethylammonium bromide. Its chemical formula is C19H42BrN. [, , ]
Q6: How does the presence of cetrimide affect the properties of other materials?
A: Cetrimide can interact with other substances, influencing their properties. For example, research has shown that adding acids to salicylic acid-cetrimide systems reduces viscosity, while the addition of bases followed by acids leads to an increase and subsequent decrease in viscosity. [] This behavior is observed in undersaturated systems. [] Understanding such interactions is crucial when formulating and utilizing cetrimide in various applications.
Q7: How does cetrimide interact with anionic surfactants?
A: Research suggests that certain anionic surfactants can initially increase the viscosity of salicylic acid-cetrimide systems before causing a decrease at higher concentrations. [] This effect is attributed to the attraction between free cetrimide molecules and the anionic surfactant, potentially leading to changes in the macromolecular structure of the system. []
Q8: What are the common applications of cetrimide?
A: Cetrimide is widely used as a disinfectant and antiseptic in various settings, including hospitals, for cleaning equipment, wounds, and burns. [, , , ] Its inclusion in handwashes and other topical antiseptic preparations highlights its broad applicability in infection control. [, , ]
Q9: What are the potential benefits of combining cetrimide with other antiseptics like chlorhexidine?
A: Combining cetrimide with other antiseptics, such as chlorhexidine, can potentially enhance its efficacy. [, , , , ] For instance, one study found that a combination of 2% chlorhexidine and 0.5% cetrimide exhibited greater antimicrobial efficacy against E. faecalis biofilms compared to calcium hydroxide or triple antibiotic paste. [] This synergistic effect could be beneficial in clinical settings, particularly in managing persistent infections.
Q10: What are the potential drawbacks of using cetrimide in wound care?
A: While generally considered safe for topical use, cetrimide can cause irritant contact dermatitis in some individuals, particularly with prolonged or improper use. [, , ] This is an important consideration, especially when using cetrimide for wound care in sensitive areas like the flexures or genital region. [, , ]
Q11: What are the known toxicological effects of cetrimide?
A: While cetrimide is generally safe for topical use, it can cause irritation and allergic reactions in some individuals. [, , ] Systemic toxicity is rare and usually associated with accidental ingestion or misuse. [, , ]
Q12: How is the purity of cetrimide analyzed?
A: The purity of cetrimide can be determined using various titration methods. [] While the European Pharmacopoeia assay method has been traditionally used, it has shown a consistent bias toward lower purity readings compared to titration with perchloric acid or silver nitrate. [] This highlights the importance of selecting appropriate analytical methods to ensure accurate assessment of cetrimide purity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenyl-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B107243.png)


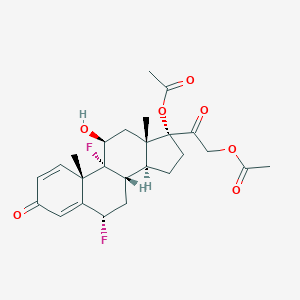
![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)
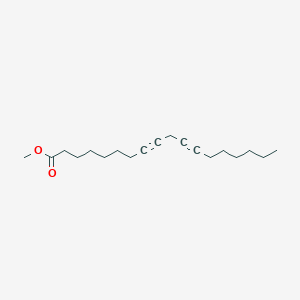
![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)



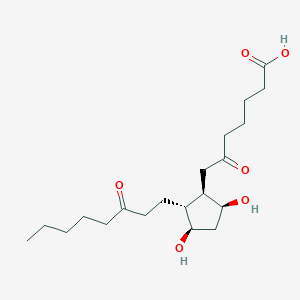
![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)
